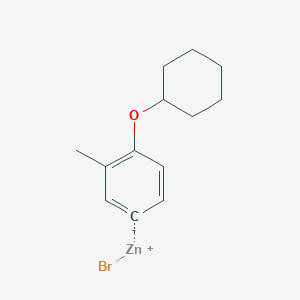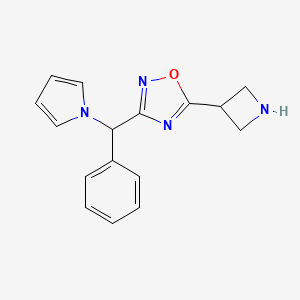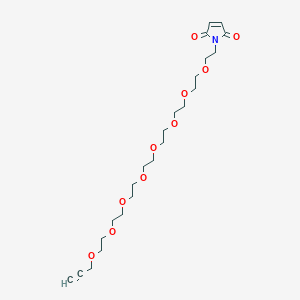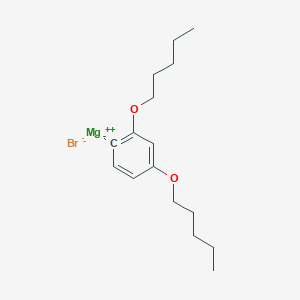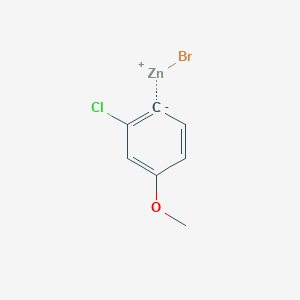
2-Chloro-4-methoxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methoxyphenylZinc bromide is an organozinc compound that has gained attention in organic synthesis due to its unique reactivity and versatility. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-methoxyphenylZinc bromide typically involves the reaction of 2-Chloro-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-Chloro-4-methoxyphenyl bromide+Zn→2-Chloro-4-methoxyphenylZinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
化学反応の分析
Types of Reactions: 2-Chloro-4-methoxyphenylZinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and reductive elimination reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is usually carried out in a solvent like THF or dimethylformamide (DMF) at elevated temperatures.
Oxidative Addition: This reaction involves the addition of a halogen or pseudohalogen to the zinc compound, forming a new organozinc species.
Reductive Elimination: This reaction involves the elimination of a small molecule, such as hydrogen or a halogen, from the organozinc compound, forming a new carbon-carbon bond.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
科学的研究の応用
2-Chloro-4-methoxyphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to synthesize biologically active molecules, such as pharmaceuticals and natural products.
Medicine: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials.
作用機序
The mechanism of action of 2-Chloro-4-methoxyphenylZinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium complex.
Transmetalation: The organozinc compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
2-Chloro-4-methoxyphenyl bromide: This compound is a precursor to 2-Chloro-4-methoxyphenylZinc bromide and can also participate in similar cross-coupling reactions.
4-MethoxyphenylZinc bromide: This compound lacks the chloro substituent and may exhibit different reactivity and selectivity in cross-coupling reactions.
2-Chloro-4-methoxybenzyl bromide: This compound has a similar structure but contains a benzyl group instead of a phenyl group, leading to different reactivity.
Uniqueness: this compound is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. These substituents can influence the electronic properties and reactivity of the compound, making it a valuable reagent in organic synthesis.
特性
分子式 |
C7H6BrClOZn |
|---|---|
分子量 |
286.9 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-3-methoxybenzene-6-ide |
InChI |
InChI=1S/C7H6ClO.BrH.Zn/c1-9-7-4-2-3-6(8)5-7;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
OUURANGZJBAKMD-UHFFFAOYSA-M |
正規SMILES |
COC1=CC(=[C-]C=C1)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


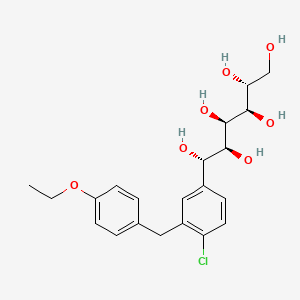
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
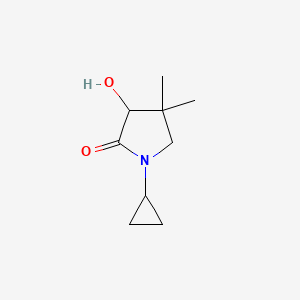
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
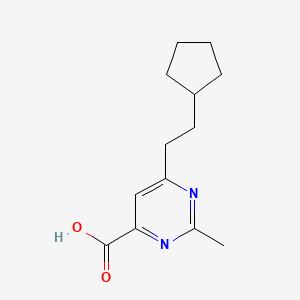
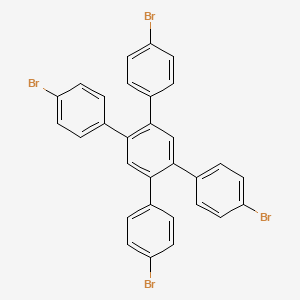


![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)
